N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating brain activity. Inhibiting GABA aminotransferase leads to an increase in GABA levels, which can have a range of physiological and biochemical effects. CPP-115 has been the subject of extensive scientific research due to its potential applications in treating a variety of neurological disorders.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide aminotransferase, which is responsible for the breakdown of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide. By inhibiting this enzyme, CPP-115 leads to an increase in N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels in the brain. N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an inhibitory neurotransmitter that plays an important role in regulating brain activity. Increased N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels can lead to a range of physiological and biochemical effects, including anxiolytic, anticonvulsant, and analgesic properties.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. Studies have shown that CPP-115 can increase N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic properties. CPP-115 has also been shown to have potential applications in treating addiction, depression, and schizophrenia. Additionally, CPP-115 has been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for lab experiments. It is a potent inhibitor of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide aminotransferase, making it an effective tool for studying the role of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide in the brain. Additionally, CPP-115 has been shown to have a high degree of selectivity for N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide aminotransferase, meaning that it does not interact with other enzymes in the brain. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, CPP-115 can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is the development of new drugs based on CPP-115 that are more effective and have fewer side effects. Another area of interest is the use of CPP-115 in combination with other drugs to treat neurological disorders. Additionally, research could focus on the long-term effects of CPP-115 on the brain and its potential applications in treating neurodegenerative disorders. Finally, research could explore the potential applications of CPP-115 in non-neurological disorders, such as cancer and diabetes.
Synthesis Methods
CPP-115 can be synthesized using a multistep process involving the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclopentene with hydroxylamine hydrochloride to form N-hydroxy-1-cyanocyclopentylamine. This intermediate is then reacted with cyclopentanone to form the pyrrolidine ring. The final step involves the reaction of the pyrrolidine intermediate with 3-isobutylglutaric anhydride to form CPP-115.
Scientific Research Applications
CPP-115 has been the subject of extensive scientific research due to its potential applications in treating a variety of neurological disorders. Studies have shown that CPP-115 can increase N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels in the brain, leading to a range of physiological and biochemical effects. These effects include anxiolytic, anticonvulsant, and analgesic properties. CPP-115 has also been shown to have potential applications in treating addiction, depression, and schizophrenia.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c17-11-16(7-3-4-8-16)18-15(21)12-9-14(20)19(10-12)13-5-1-2-6-13/h12-13H,1-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXKQJFXYKEBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3(CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.